molecular formula C15H30N2O2 B10975624 N,N'-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide)

N,N'-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide)

Cat. No.: B10975624
M. Wt: 270.41 g/mol
InChI Key: LSNBRAQAMOMYLP-UHFFFAOYSA-N
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Description

N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) is an organic compound characterized by its unique structure, which includes a 2,2-dimethyl-1,3-propanediyl backbone and two 3-methylbutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) typically involves the reaction of 2,2-dimethyl-1,3-propanediamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,2-Dimethyl-1,3-propanediamine+2×3-methylbutanoyl chlorideN,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide)+2×HCl\text{2,2-Dimethyl-1,3-propanediamine} + 2 \times \text{3-methylbutanoyl chloride} \rightarrow \text{N,N'-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide)} + 2 \times \text{HCl} 2,2-Dimethyl-1,3-propanediamine+2×3-methylbutanoyl chloride→N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide)+2×HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for studying the metabolism of amides in biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. Its structural features make it a candidate for drug design and development.

Industry

Industrially, N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) can be used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of amide bonds, leading to the formation of carboxylic acids and amines. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylbutanamide)
  • N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-ethylbutanamide)
  • N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylpentanamide)

Uniqueness

N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide) is unique due to its specific combination of a 2,2-dimethyl-1,3-propanediyl backbone and 3-methylbutanamide groups. This structure imparts distinct chemical and physical properties, such as increased steric hindrance and specific reactivity patterns, which differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3-methylbutanamide), covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

N-[2,2-dimethyl-3-(3-methylbutanoylamino)propyl]-3-methylbutanamide

InChI

InChI=1S/C15H30N2O2/c1-11(2)7-13(18)16-9-15(5,6)10-17-14(19)8-12(3)4/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19)

InChI Key

LSNBRAQAMOMYLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC(C)(C)CNC(=O)CC(C)C

Origin of Product

United States

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